REACTION_CXSMILES
|
[OH-].[K+].[CH2:3](Cl)[CH:4]=[CH2:5].C([C:10]([CH3:12])=[O:11])(C)C.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>[Cl-].C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC>[CH3:3][C:4]([CH3:5])([C:10](=[O:11])[CH3:12])[CH2:18][CH:13]=[CH2:14] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 4 hours at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added dropwise so that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 70° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=C)(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |